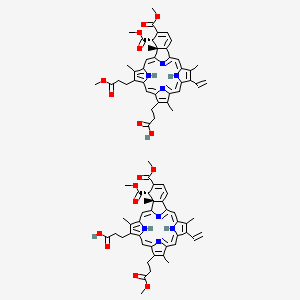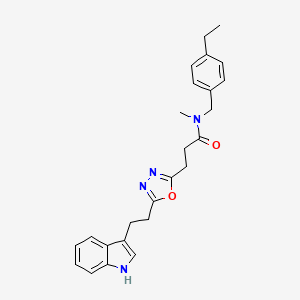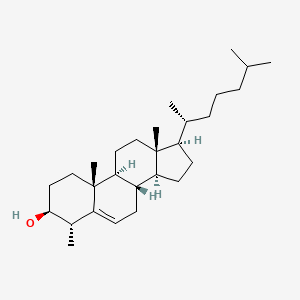
PROTAC IRAK4 degrader-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC IRAK4 degrader-4 is a proteolysis-targeting chimera designed to degrade interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a crucial kinase involved in the signaling pathways of toll-like receptors and interleukin-1 receptors, which are essential for innate immune responses. By targeting IRAK4 for degradation, this compound aims to modulate inflammatory responses and has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC IRAK4 degrader-4 involves the conjugation of an IRAK4-binding ligand with a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN). The synthetic route generally includes the following steps:
Synthesis of IRAK4-binding ligand: This involves the preparation of a small molecule that specifically binds to IRAK4.
Synthesis of E3 ligase ligand: This involves the preparation of a ligand that binds to the E3 ubiquitin ligase, such as cereblon.
Linker attachment: A linker molecule is synthesized and attached to the IRAK4-binding ligand.
Conjugation: The E3 ligase ligand is conjugated to the linker-IRAK4-binding ligand complex to form the final PROTAC molecule
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety of the final product .
化学反応の分析
Types of Reactions
PROTAC IRAK4 degrader-4 primarily undergoes the following types of reactions:
Binding and degradation: The compound binds to IRAK4 and recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4
Substitution reactions: During synthesis, various substitution reactions are employed to attach the linker and ligands.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
- Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
- Protecting groups and deprotecting agents to ensure selective reactions .
Major Products Formed
The major product formed from the reactions involving this compound is the final PROTAC molecule itself, which is capable of degrading IRAK4. Byproducts may include unreacted starting materials and side products from incomplete reactions .
科学的研究の応用
PROTAC IRAK4 degrader-4 has a wide range of scientific research applications, including:
作用機序
PROTAC IRAK4 degrader-4 exerts its effects through a mechanism known as targeted protein degradation. The compound binds to IRAK4 and recruits the E3 ubiquitin ligase cereblon. This leads to the ubiquitination of IRAK4, marking it for degradation by the proteasome. The degradation of IRAK4 disrupts the signaling pathways of toll-like receptors and interleukin-1 receptors, thereby modulating inflammatory responses .
類似化合物との比較
Similar Compounds
PF-06650833: A small molecule inhibitor of IRAK4, used in research to study the effects of IRAK4 inhibition on immune responses.
Uniqueness
PROTAC IRAK4 degrader-4 is unique in its ability to degrade IRAK4 rather than merely inhibiting its kinase activity. This allows for a more complete suppression of IRAK4’s functions, including its scaffolding role in the myddosome complex. This comprehensive degradation can lead to more potent anti-inflammatory effects compared to traditional kinase inhibitors .
特性
分子式 |
C41H38F3N11O10 |
|---|---|
分子量 |
901.8 g/mol |
IUPAC名 |
N-[3-carbamoyl-1-[4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylcarbamoyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)pyridin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C41H38F3N11O10/c42-41(43,44)21-49-30-18-23(10-11-47-30)38-51-28(20-65-38)36(59)50-27-19-54(53-33(27)34(45)57)24-6-4-22(5-7-24)35(58)48-13-15-64-17-16-63-14-12-46-26-3-1-2-25-32(26)40(62)55(39(25)61)29-8-9-31(56)52-37(29)60/h1-7,10-11,18-20,29,46H,8-9,12-17,21H2,(H2,45,57)(H,47,49)(H,48,58)(H,50,59)(H,52,56,60) |
InChIキー |
LFOAFZGTRKLOHG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)C4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3S)-5-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11935391.png)



![2-(diethylamino)ethyl (2R)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate;hydrochloride](/img/structure/B11935410.png)
![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)


![(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B11935433.png)



![[3-[4-[(3-Isothiocyanatophenyl)carbamothioylamino]butylcarbamothioylamino]phenyl] thiocyanate](/img/structure/B11935461.png)
